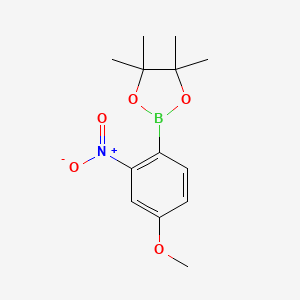
2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a boron atom bonded to an oxygen atom and two carbon atoms, forming the boronic ester. The boron atom would also be bonded to a phenyl ring, which would have a methoxy group (-OCH3) and a nitro group (-NO2) attached .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
A significant application of tetramethyl-dioxaborolane derivatives involves their use in the synthesis of novel compounds and materials. For example, Das et al. (2015) synthesized a series of novel tetramethyl-dioxaborolane derivatives as potential intermediates for liquid crystal display (LCD) technology and neurodegenerative disease therapeutics (Das et al., 2015). Similarly, Clegg et al. (1996) studied the molecular structure of a cis-arranged boronate ester derivative, highlighting its potential in material science applications (Clegg et al., 1996).
Biological and Medicinal Research
In the field of biological and medicinal research, tetramethyl-dioxaborolane derivatives are investigated for their potential therapeutic applications. For instance, Das et al. (2011) synthesized a library of tetramethyl-dioxaborolane derivatives as novel lipogenic inhibitors, with implications for lipid-lowering drugs (Das et al., 2011).
Analytical and Detection Applications
Another application is in analytical chemistry and detection systems. Nie et al. (2020) designed and synthesized a tetramethyl-dioxaborolane derivative for sensitive and selective detection of hydrogen peroxide in living cells, demonstrating its utility in biological and chemical sensing (Nie et al., 2020).
Electrochemical Applications
In the realm of electrochemistry, Tanigawa et al. (2016) studied the electrochemical properties of sulfur-containing tetramethyl-dioxaborolane compounds, discovering a β-effect of organoborate, which could have implications in electrochemical synthesis and reactions (Tanigawa et al., 2016).
Solar Energy Research
For solar energy applications, Liu et al. (2016) synthesized small-molecule hole transporting materials containing tetramethyl-dioxaborolane for use in stable perovskite solar cells, contributing to the development of renewable energy technologies (Liu et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(18-5)8-11(10)15(16)17/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPUEHWNHSWGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674436 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1073353-81-7 | |
| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



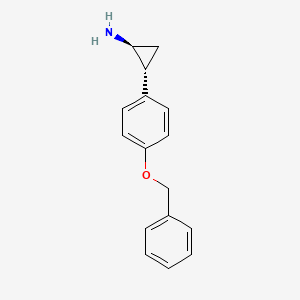
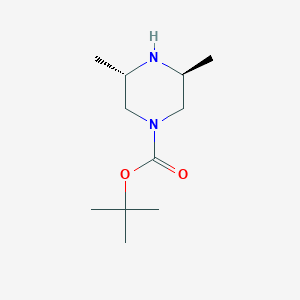
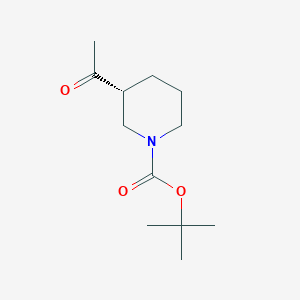
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
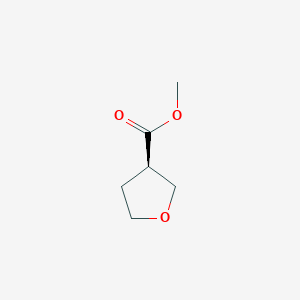
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
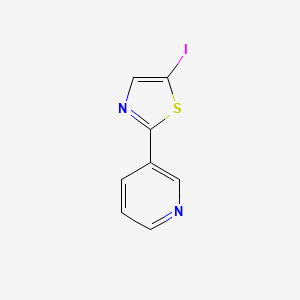
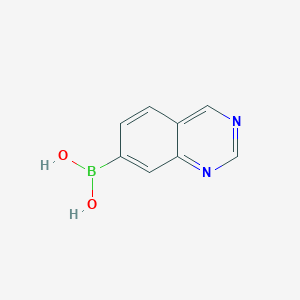
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)